molecular formula C6H11BN2O2 B150827 (1-Isopropyl-1H-pyrazol-5-yl)boronic acid CAS No. 839714-33-9

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid

Cat. No. B150827
M. Wt: 153.98 g/mol
InChI Key: RWQOGZHKBNANKP-UHFFFAOYSA-N
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Patent
US08440673B2

Procedure details

To a solution of isopropylpyrazole (5.0 g, 45.5 mmol) in THF (100 mL) was added n-butyl lithium (31 mL, 50 mmol, 1.6 M in hexane) at −78° C. The mixture was kept stirring at the same temperature for 30 min. and was allowed to warm to 0° C. and stirred for another 30 min. Before adding tri-n-butyl borate (12.6 g, 55 mmol) as one portion, the reaction mixture was cooled to −78° C. After addition, the mixture was stirred at −78° C. for 1 h. and was allowed to warm to r.t. slowly and stirred overnight. The reaction mixture was quenched by saturated ammonium chloride. The organic phase was separated and the aqueous phase was extracted with ethyl ether (50 mL×2). The combined organic phase was dried over anhydrous sodium sulfate. Solvent was removed to afford 1-isopropyl-1H-pyrazole-5-boronic acid as a viscous oil (5.7 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:8]=[CH:7][NH:6][N:5]=1)(C)C.[CH2:9]([Li])[CH2:10][CH2:11]C.[B:14](OCCCC)([O:20]CCCC)[O:15]CCCC>C1COCC1>[CH:10]([N:5]1[C:4]([B:14]([OH:20])[OH:15])=[CH:8][CH:7]=[N:6]1)([CH3:11])[CH3:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)C1=NNC=C1
Name
Quantity
31 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was kept stirring at the same temperature for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to −78° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 1 h.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t. slowly
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by saturated ammonium chloride
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl ether (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)N1N=CC=C1B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.